molecular formula C17H22N4O B12403119 (4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One

(4r)-6-(1-Tert-Butyl-1h-Pyrazol-4-Yl)-4-Methyl-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One

カタログ番号: B12403119
分子量: 298.4 g/mol
InChIキー: HPSNXSAYALRMQW-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CPI703 is a novel, potent, and specific inhibitor of the bromodomain and extra-terminal (BET) proteins CBP and EP300. These proteins are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histone tails. CPI703 has shown significant potential in modulating gene expression, making it a valuable tool in epigenetic research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of CPI703 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the core benzodiazepine structure.
  • Introduction of the pyrazole ring.
  • Functionalization with tert-butyl and methyl groups.

Industrial Production Methods: Industrial production of CPI703 follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: CPI703 undergoes various chemical reactions, including:

    Oxidation: CPI703 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on CPI703.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of CPI703 with modified functional groups, which can be used for further research and development .

科学的研究の応用

CPI703 has a wide range of scientific research applications, including:

作用機序

CPI703 exerts its effects by binding to the bromodomains of CBP and EP300, preventing their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to specific gene promoters, leading to altered gene expression. The molecular targets include the bromodomains of CBP and EP300, and the pathways involved are primarily related to gene regulation and epigenetic modifications .

類似化合物との比較

    JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.

    I-BET762: A selective BET inhibitor with distinct pharmacokinetic properties.

Uniqueness of CPI703: CPI703 is unique due to its high specificity and potency for CBP and EP300 bromodomains. It exhibits minimal off-target effects compared to other BET inhibitors, making it a valuable tool for precise epigenetic modulation .

特性

分子式

C17H22N4O

分子量

298.4 g/mol

IUPAC名

(4R)-6-(1-tert-butylpyrazol-4-yl)-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H22N4O/c1-11-8-15(22)20-14-7-5-6-13(16(14)19-11)12-9-18-21(10-12)17(2,3)4/h5-7,9-11,19H,8H2,1-4H3,(H,20,22)/t11-/m1/s1

InChIキー

HPSNXSAYALRMQW-LLVKDONJSA-N

異性体SMILES

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C

正規SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CN(N=C3)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。